N-(4-chlorophenyl)-2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that combines a chlorophenyl group, an indole moiety, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific transformation desired, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced .
Scientific Research Applications
N-(4-chlorophenyl)-2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-chlorophenyl)-2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide include:
N-(4-chlorophenyl)-acetamide: A simpler analog with similar structural features but lacking the indole and imidazolidinone moieties.
N-(4-chlorophenyl)-2-indolylacetamide: A compound that retains the indole and chlorophenyl groups but lacks the imidazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN4O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-2-27-21(29)18(25-22(27)30)11-14-12-26(19-6-4-3-5-17(14)19)13-20(28)24-16-9-7-15(23)8-10-16/h3-12H,2,13H2,1H3,(H,24,28)(H,25,30)/b18-11+ |
InChI Key |
MXLSHZXCTYZXHN-WOJGMQOQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl)NC1=O |
Origin of Product |
United States |
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